molecular formula C18H32O4 B12684415 13-Hydroperoxyoctadecadienoic acid CAS No. 28040-10-0

13-Hydroperoxyoctadecadienoic acid

Cat. No.: B12684415
CAS No.: 28040-10-0
M. Wt: 312.4 g/mol
InChI Key: QEUHXYPYKZKYFW-ZQHUEGGHSA-N
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Description

13-Hydroperoxyoctadecadienoic acid is a hydroperoxide derivative of linoleic acid, a polyunsaturated fatty acid. It is a significant product of lipid peroxidation and plays a crucial role in various biological processes, including inflammation and oxidative stress. This compound is often studied for its involvement in cellular signaling pathways and its potential impact on health and disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Hydroperoxyoctadecadienoic acid can be synthesized through the lipoxygenase-catalyzed oxidation of linoleic acid. This process involves the use of lipoxygenase enzymes, which catalyze the hydroperoxidation of polyunsaturated fatty acids. The reaction conditions typically include a solvent-free system and the addition of surfactants to improve the reaction yield .

Industrial Production Methods: In an industrial setting, the production of this compound involves an enzyme cascade consisting of lipoxygenase, lipase, and catalase. This one-pot synthesis method starts with safflower oil and optimizes hydroperoxidation using lipoxygenase 1 from Glycine max (LOX-1). The addition of green surfactants and continuous oxygen generation enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 13-Hydroperoxyoctadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly prone to oxidative modification, which can lead to the formation of protein carbonyl derivatives and the loss of protein sulfhydryl groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include antioxidants, reducing agents, and various enzymes. The reaction conditions often involve specific pH levels, temperatures, and the presence of surfactants to facilitate the reactions .

Major Products: The major products formed from the reactions of this compound include aldehydes, ketones, and other oxygenated compounds. These products result from the complex free radical reactions involved in lipid peroxidation .

Mechanism of Action

The mechanism of action of 13-Hydroperoxyoctadecadienoic acid involves its interaction with various molecular targets and pathways. It activates the nuclear factor-kB (NF-kB) signaling pathway, leading to the transcriptional regulation of inflammatory genes in vascular smooth muscle cells. This activation is mediated by the Ras and mitogen-activated protein kinase (MAPK) pathways . Additionally, this compound induces oxidative stress and the formation of reactive oxygen species, contributing to its biological effects .

Comparison with Similar Compounds

13-Hydroperoxyoctadecadienoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and biological activities of this compound, making it a valuable compound for scientific research.

Biological Activity

13-Hydroperoxyoctadecadienoic acid (13-HPODE) is a lipid peroxidation product derived from linoleic acid, a polyunsaturated fatty acid prevalent in the human diet. This compound has garnered attention due to its significant biological activities and implications in various health conditions, including inflammation, cancer, and metabolic disorders. This article explores the biological activity of 13-HPODE, focusing on its effects on cellular processes, gene expression, and potential therapeutic applications.

Gene Expression Modulation

Research indicates that 13-HPODE alters gene expression in intestinal epithelial cells, notably Caco-2 cells. A study employing RNA sequencing revealed that treatment with 100 µM of 13-HPODE resulted in the identification of 3,094 differentially expressed genes (DEGs) compared to untreated controls. Key pathways affected include:

  • Lipid Metabolism : Enhanced pathways related to steroid hormone biosynthesis and peroxisome proliferator-activated receptor (PPAR) signaling were observed. This suggests that 13-HPODE may influence lipid uptake and transport mechanisms significantly .
  • Detoxification Pathways : Upregulation of cytochrome P450 enzymes and glutathione metabolism indicates a potential role in detoxifying reactive oxygen species (ROS) and other harmful metabolites .
  • Cell Cycle Regulation : Downregulation of genes associated with the cell cycle and DNA repair mechanisms suggests that 13-HPODE may inhibit cellular proliferation, potentially contributing to tumorigenic environments .

Impact on Cellular Functions

The effects of 13-HPODE extend beyond gene expression to impact various cellular functions:

  • Mitochondrial Dysfunction : Treatment with 13-HPODE has been linked to disrupted mitochondrial function, characterized by downregulation of oxidative phosphorylation pathways. This disruption may lead to increased oxidative stress and contribute to disease progression .
  • Protein Carbonylation : In vitro studies have shown that incubation of proteins with 13-HPODE leads to carbonylation and loss of functional groups, which can impair protein function and stability .
  • Inflammatory Response : While some inflammatory genes are downregulated following treatment with 13-HPODE, the overall impact on inflammatory pathways remains complex and context-dependent .

Study 1: Effects on Caco-2 Cells

A notable study investigated the effects of 13-HPODE on Caco-2 cells, which serve as a model for intestinal epithelium. The results demonstrated significant alterations in gene expression related to lipid metabolism and detoxification pathways. Notably, the study highlighted the compound's potential role in promoting absorptive cell differentiation while reducing proliferation through suppression of cell cycle-related pathways .

Study 2: Protein Modification in Rice

Another study focused on the impact of 13-HPODE on rice protein during aging. It was found that exposure to increasing concentrations of 13-HPODE resulted in structural modifications of proteins, leading to decreased solubility and functional properties such as foaming capacity. This suggests that lipid peroxidation products can adversely affect protein functionality in food systems .

Data Summary

Biological Activity Observed Effects References
Gene ExpressionUpregulation of lipid metabolism and detoxification genes
Mitochondrial FunctionDisruption of oxidative phosphorylation
Protein ModificationCarbonylation leading to loss of protein function
Inflammatory ResponseMixed effects on inflammatory gene expression

Properties

CAS No.

28040-10-0

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(2E,4E)-13-hydroperoxyoctadeca-2,4-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h8,10,13,16-17,21H,2-7,9,11-12,14-15H2,1H3,(H,19,20)/b10-8+,16-13+

InChI Key

QEUHXYPYKZKYFW-ZQHUEGGHSA-N

Isomeric SMILES

CCCCCC(CCCCCCC/C=C/C=C/C(=O)O)OO

Canonical SMILES

CCCCCC(CCCCCCCC=CC=CC(=O)O)OO

Origin of Product

United States

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